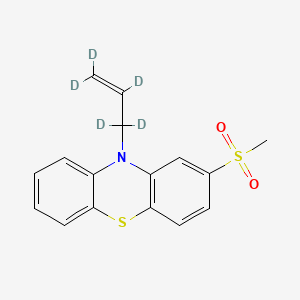
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The presence of deuterium atoms in the structure enhances its stability and allows for detailed studies using spectroscopic techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of 2-methylsulfonyl-10H-phenothiazine with 2-propenyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings .
作用机制
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological systems .
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thioridazine: Another phenothiazine derivative used in the treatment of schizophrenia .
Uniqueness
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed spectroscopic studies. This makes it a valuable tool in research applications where precise measurements and stability are crucial .
属性
分子式 |
C16H15NO2S2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
InChI 键 |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
手性 SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)C)[2H] |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















